1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol
Description
1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol is a secondary amino alcohol featuring a furan-2-yl ethyl substituent and a branched propanol backbone. This compound combines a heteroaromatic furan ring with polar hydroxyl and amino groups, making it structurally distinct from simpler aliphatic amino alcohols.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-[1-(furan-2-yl)ethylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H17NO2/c1-8(9-5-4-6-13-9)11-7-10(2,3)12/h4-6,8,11-12H,7H2,1-3H3 |
InChI Key |
HYNIICVXYOFDMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NCC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol can be synthesized through a multi-step process:
Formation of the Furan-2-yl Ethylamine: This involves the reaction of furan with ethylamine under controlled conditions.
Alkylation: The furan-2-yl ethylamine is then subjected to alkylation using 2-methylpropan-2-ol in the presence of a suitable catalyst, such as a Lewis acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: It is investigated for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism, depending on its specific application.
Comparison with Similar Compounds
Table 1: Key Structural Features of 1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol and Analogs
| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Formula | Key Properties (if available) |
|---|---|---|---|---|
| This compound | Amino alcohol | Furan-2-yl ethylamino, hydroxyl, branched C3 | C₁₁H₁₉NO₂ | Polar, moderate logP (estimated) |
| (2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (Imp. F(EP), ) | Amino alcohol | Phenoxy, isopropylamino | C₁₂H₁₉NO₂ | LogP ~2.1 (phenoxy increases lipophilicity) |
| 1-(Furan-2-yl)-2-methylpropan-1-amine () | Primary amine | Furan-2-yl, branched C3 | C₈H₁₃NO | pKa 9.66 (amine), Bp 68–69°C (9 Torr) |
| 2-[1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl]acetic acid () | Carboxylic acid | Naphthofuran, methylsulfanyl, acetic acid | C₁₅H₁₂O₃S | Crystalline, stabilized by H-bonds |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone () | Ketone | Furan-2-yl, aminophenylpiperazine | C₁₅H₁₅N₃O₂ | Synthesized via nucleophilic substitution |
Key Observations:
- F(EP)’s phenoxy group, which may confer higher lipophilicity .
Physicochemical and Bioactive Properties
Table 2: Comparative Bioactivity and Physicochemical Data
Key Observations:
- Bioactivity : Furan-containing compounds in exhibit enzyme inhibition, suggesting the target compound may share similar mechanisms if optimized .
- Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to naphthofuran carboxylic acids () or lipophilic esters ().
Biological Activity
1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol, also known by its CAS number 1183882-33-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H17NO2
- Molecular Weight : 183.25 g/mol
- CAS Number : 1183882-33-8
The compound exhibits several biological activities that can be attributed to its structural features, particularly the furan ring and the amino alcohol moiety. The following sections detail specific activities and related studies.
1. Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition is significant in treating hyperpigmentation disorders. Research has shown that compounds with furan derivatives can exhibit potent tyrosinase inhibitory activity.
Case Study: Tyrosinase Inhibition Assay
In a study evaluating various furan derivatives, it was found that certain compounds demonstrated IC50 values significantly lower than the standard inhibitor, kojic acid. For example:
| Compound | IC50 (µM) for Monophenolase | IC50 (µM) for Diphenolase |
|---|---|---|
| Kojic Acid | 19.97 ± 0.36 | 33.47 ± 0.05 |
| Compound X (similar structure) | 0.0433 ± 0.0016 | 0.28 ± 0.01 |
These results indicate that modifications in the furan structure can enhance inhibitory potency against tyrosinase, suggesting potential applications in cosmetic formulations targeting skin pigmentation disorders .
2. Antioxidant Activity
Another significant biological activity of this compound is its antioxidant properties. Antioxidants are vital for protecting cells from oxidative stress, which is implicated in various diseases.
Research Findings
Studies have demonstrated that compounds containing furan rings exhibit strong radical scavenging activities. The antioxidant capacity can be quantitatively assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where higher scavenging percentages correlate with stronger antioxidant activity.
3. Neuroprotective Effects
The neuroprotective potential of compounds similar to this compound has been explored in various models of neurodegeneration.
Case Study: Neuroprotection in Animal Models
In animal studies, derivatives of this compound have shown promise in reducing neuronal death induced by oxidative stress and excitotoxicity, suggesting a mechanism involving the modulation of neurotransmitter systems and reduction of inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
